molecular formula C20H19ClN4O2 B2682476 3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one CAS No. 899980-66-6

3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B2682476
CAS No.: 899980-66-6
M. Wt: 382.85
InChI Key: FWMXGKOZHWWKGU-UHFFFAOYSA-N
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Description

3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthyridine core, a piperazine ring, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one typically involves multiple steps:

  • Formation of the Naphthyridine Core: : The initial step often involves the construction of the 1,8-naphthyridine core through cyclization reactions. Common starting materials include 2-aminopyridine derivatives, which undergo cyclization with appropriate reagents under controlled conditions.

  • Introduction of the Piperazine Ring: : The piperazine ring is introduced via nucleophilic substitution reactions. This step usually involves reacting the naphthyridine intermediate with a piperazine derivative, such as 1-(2-chlorophenyl)piperazine, under basic conditions.

  • Carbonylation: : The final step involves the introduction of the carbonyl group. This can be achieved through acylation reactions using reagents like acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the naphthyridine core, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

  • Substitution: : The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield naphthyridine N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

The compound has potential applications in medicine, particularly in the development of new drugs. Its structural features make it a candidate for targeting specific receptors or enzymes involved in various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one
  • 3-(4-(2-bromophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one
  • 3-(4-(2-methylphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one

Uniqueness

Compared to these similar compounds, 3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is unique due to the presence of the chlorine atom in the phenyl ring. This chlorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.

Properties

IUPAC Name

3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1-methyl-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c1-23-18-14(5-4-8-22-18)13-15(19(23)26)20(27)25-11-9-24(10-12-25)17-7-3-2-6-16(17)21/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMXGKOZHWWKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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